Human Transketolase Km: X5P vs Ribose 5-phosphate
In a heterologous expression study of human transketolase, the Km values for the substrates D-xylulose 5-phosphate and D-ribose 5-phosphate were determined under identical assay conditions using purified recombinant enzyme. The highest specific activity was 13.5 U/mg, and the Km values were 0.27 ± 0.02 mM for D-xylulose 5-phosphate and 0.51 ± 0.05 mM for D-ribose 5-phosphate [1]. This represents a 1.89-fold lower Km for X5P, indicating substantially higher binding affinity for the ketol donor substrate compared to the acceptor substrate. The kinetic constants were noted to be similar to those of the native enzyme purified from human erythrocytes, confirming physiological relevance [1].
| Evidence Dimension | Michaelis constant (Km) for transketolase |
|---|---|
| Target Compound Data | 0.27 ± 0.02 mM (D-xylulose 5-phosphate) |
| Comparator Or Baseline | 0.51 ± 0.05 mM (D-ribose 5-phosphate) |
| Quantified Difference | 1.89-fold lower Km (higher affinity) |
| Conditions | Recombinant human transketolase expressed in Escherichia coli; purified enzyme; assay conditions not explicitly specified in abstract but consistent with standard transketolase coupled spectrophotometric methods |
Why This Matters
The nearly two-fold higher binding affinity translates to more efficient substrate utilization at physiologically relevant concentrations, making D-xylulose 5-phosphate sodium the kinetically preferred choice for in vitro transketolase assays and metabolic flux studies requiring accurate representation of human enzyme behavior.
- [1] Heterologous expression of human transketolase. Infona. Km values: 0.27±0.02 mM (D-xylulose 5-phosphate), 0.51±0.05 mM (D-ribose 5-phosphate). View Source
